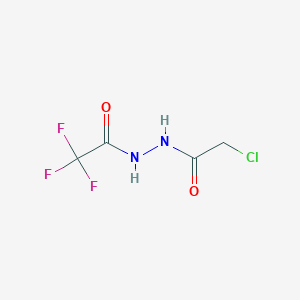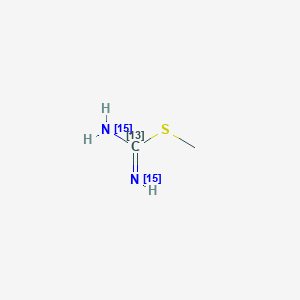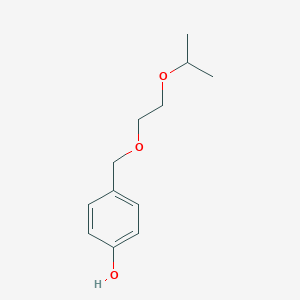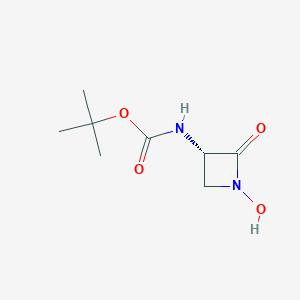
Desmethylketoprofenmethylester
Übersicht
Beschreibung
Desmethyl Ketoprofen Methyl Ester is an organic compound with the molecular formula C16H14O3. It is an ester derived from the reaction between 3-benzoylbenzoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Wissenschaftliche Forschungsanwendungen
Desmethyl Ketoprofen Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme-catalyzed reactions involving esters.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: The ester is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
Target of Action
Desmethyl Ketoprofen Methyl Ester, also known as Methyl 2-(3-benzoylphenyl)acetate, Methyl (3-Benzoylphenyl)acetate, or methyl m-benzoyl-phenyl-acetate, primarily targets the Cyclooxygenase-1 (COX-1) enzyme . COX-1 is a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid .
Mode of Action
The compound’s mode of action is believed to be through the inhibition of COX-1 . This inhibition results in a decrease in the synthesis of pro-inflammatory prostanoids from arachidonic acid . The compound’s interaction with its target leads to a reduction in inflammation and pain, which is characteristic of nonsteroidal anti-inflammatory drugs (NSAIDs) .
Biochemical Pathways
The primary biochemical pathway affected by Desmethyl Ketoprofen Methyl Ester is the arachidonic acid pathway . By inhibiting COX-1, the compound reduces the conversion of arachidonic acid into pro-inflammatory prostanoids . This action can lead to downstream effects such as reduced inflammation and pain.
Pharmacokinetics
The compound is expected to undergo extensive biotransformation to inactive glucuroconjugated metabolites .
Result of Action
The primary result of the action of Desmethyl Ketoprofen Methyl Ester is a reduction in inflammation and pain . By inhibiting COX-1, the compound reduces the production of pro-inflammatory prostanoids, leading to a decrease in inflammation . This makes it a potentially effective treatment for conditions characterized by inflammation and pain.
Biochemische Analyse
Biochemical Properties
It is known that Ketoprofen, the parent drug, inhibits the enzyme cyclooxygenase (COX), which is involved in the synthesis of pro-inflammatory prostanoids from arachidonic acid . Therefore, it is plausible that Desmethyl Ketoprofen Methyl Ester may interact with similar enzymes and proteins.
Cellular Effects
It is known that Ketoprofen, the parent drug, can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It is possible that Desmethyl Ketoprofen Methyl Ester may have similar effects on cells.
Molecular Mechanism
It is known that Ketoprofen, the parent drug, exerts its effects at the molecular level by inhibiting the enzyme COX, leading to a decrease in the production of pro-inflammatory prostanoids . It is possible that Desmethyl Ketoprofen Methyl Ester may have a similar mechanism of action.
Metabolic Pathways
It is known that Ketoprofen, the parent drug, is metabolized in the liver through phase I and phase II metabolic reactions . It is possible that Desmethyl Ketoprofen Methyl Ester may be involved in similar metabolic pathways.
Transport and Distribution
It is known that Ketoprofen, the parent drug, can cross the blood-brain barrier . It is possible that Desmethyl Ketoprofen Methyl Ester may have similar transport and distribution characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Desmethyl Ketoprofen Methyl Ester can be synthesized through the esterification of 3-benzoylbenzoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester. The reaction can be represented as follows:
3-Benzoylbenzoic acid+MethanolH2SO4Methyl (3-Benzoylphenyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of methyl (3-benzoylphenyl)acetate can be optimized using microwave-assisted esterification. This method enhances the reaction efficiency and reduces the reaction time compared to conventional methods. The process involves the use of microwave irradiation, which provides uniform heating and accelerates the reaction rate.
Analyse Chemischer Reaktionen
Types of Reactions
Desmethyl Ketoprofen Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-benzoylbenzoic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Substitution: Grignard reagents or organolithium compounds can be used for nucleophilic acyl substitution.
Major Products Formed
Hydrolysis: 3-Benzoylbenzoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: Another ester with similar reactivity but different applications.
Methyl butyrate: Known for its fruity aroma and used in flavoring agents.
Methyl benzoate: Similar structure but with a different aromatic ring substitution pattern.
Uniqueness
Desmethyl Ketoprofen Methyl Ester is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other esters may not be suitable.
Eigenschaften
IUPAC Name |
methyl 2-(3-benzoylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-19-15(17)11-12-6-5-9-14(10-12)16(18)13-7-3-2-4-8-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXILVCSTXQKLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442832 | |
| Record name | Methyl (3-benzoylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24021-44-1 | |
| Record name | Methyl (3-benzoylphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-3,4-Dihydro-6-[4-[1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazol-5-YL]butoxy]-2(1H)-quinolinone](/img/structure/B23802.png)
![trans-5-(4-Chlorobutyl)-1-[4-(phenylmethoxy)cyclohexyl]-1H-tetrazole](/img/structure/B23803.png)
![1-(3-(Trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butane-1,3-dione](/img/structure/B23806.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B23808.png)



![2,2'-[IMINOBIS(METHYLENE)]BISPHENOL](/img/structure/B23817.png)
![[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane](/img/structure/B23822.png)




